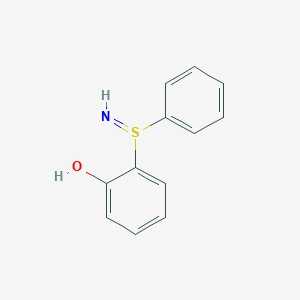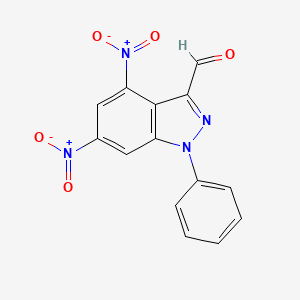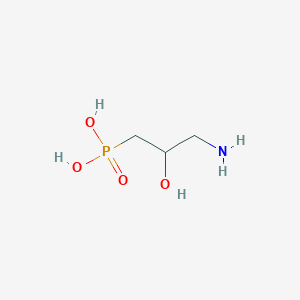![molecular formula C18H26N2O3 B14220754 Nonyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 823791-08-8](/img/structure/B14220754.png)
Nonyl [3-(isocyanatomethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound with the molecular formula C18H26N2O3. It is known for its unique structure, which includes a nonyl group attached to a phenyl ring substituted with an isocyanatomethyl group and a carbamate group. This compound is used in various industrial and research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of nonyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Nonyl [3-(isocyanatomethyl)phenyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanatomethyl group under mild conditions to form new compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Nonyl [3-(isocyanatomethyl)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Nonyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with specific molecular targets. The isocyanatomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Nonyl [3-(isocyanatomethyl)phenyl]carbamate: Unique due to its specific substitution pattern and functional groups.
Nonyl [3-(aminomethyl)phenyl]carbamate: Similar structure but with an amino group instead of an isocyanatomethyl group.
Nonyl [3-(hydroxymethyl)phenyl]carbamate: Contains a hydroxymethyl group, leading to different reactivity and applications
Uniqueness
This compound is unique due to its combination of a nonyl group, isocyanatomethyl group, and carbamate group. This specific structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
823791-08-8 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
nonyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-2-3-4-5-6-7-8-12-23-18(22)20-17-11-9-10-16(13-17)14-19-15-21/h9-11,13H,2-8,12,14H2,1H3,(H,20,22) |
Clave InChI |
CJEHMFPVRFDIPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
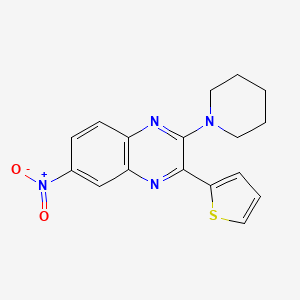
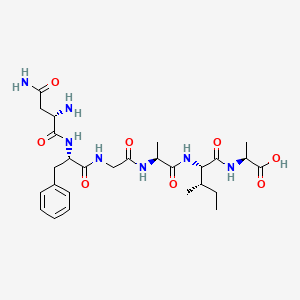
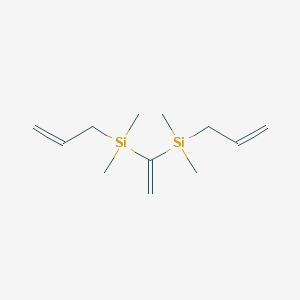
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]-1,3-thiazole](/img/structure/B14220728.png)
![Benzoic acid, 2-[(3-methoxyphenyl)methoxy]-](/img/structure/B14220732.png)
![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
